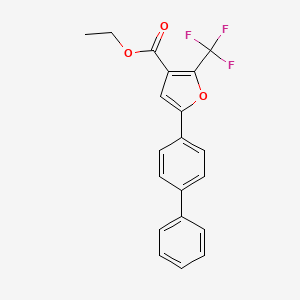
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis may begin with a suitable isoquinoline derivative.
Hydrogenation: The isoquinoline derivative undergoes hydrogenation to form the decahydro structure.
Methylation: Introduction of the N-methyl group can be achieved through methylation reactions using reagents like methyl iodide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis. This includes using catalysts, controlling temperature and pressure, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the hydrogenation state of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying biochemical pathways.
Medicine
Industry
In the industrial sector, it could be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The trifluoromethyl group often enhances the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Decahydroisoquinoline: Lacks the trifluoromethyl and N-methyl groups.
N-methylisoquinoline: Lacks the decahydro and trifluoromethyl groups.
Trifluoromethylisoquinoline: Lacks the decahydro and N-methyl groups.
Uniqueness
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is unique due to the combination of the decahydro structure, N-methyl group, and trifluoromethyl group, which confer distinct chemical and physical properties.
特性
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)





![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


